2-{[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid
Description
This compound is a benzoic acid derivative featuring a 2-fluorophenyl-substituted pyrrolidine-2,5-dione core linked via a sulfanyl group.
Properties
IUPAC Name |
2-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4S/c18-11-6-2-3-7-12(11)19-15(20)9-14(16(19)21)24-13-8-4-1-5-10(13)17(22)23/h1-8,14H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLWPOIYIBODOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2F)SC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid involves multiple steps. One common method includes the reaction of 2-fluorophenylamine with maleic anhydride to form a pyrrolidine intermediate. This intermediate is then reacted with thiobenzoic acid under controlled conditions to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-{[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-{[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid exhibit anticancer properties. Studies have shown that derivatives of dioxopyrrolidine can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the fluorophenyl group enhances the compound's ability to penetrate cellular membranes, potentially increasing its efficacy against various cancer types.
2. Antimicrobial Properties
The compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. The sulfanyl group is believed to play a critical role in its mechanism of action against microbial pathogens.
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the dioxopyrrolidine core.
- Introduction of the sulfanyl group via nucleophilic substitution.
- Coupling with benzoic acid derivatives.
This synthetic pathway allows for modifications that can enhance biological activity or alter physicochemical properties.
Material Science Applications
1. Polymer Chemistry
Recent studies have explored the incorporation of this compound into polymer matrices to improve mechanical properties and thermal stability. Its unique structure can act as a plasticizer or crosslinking agent in polymer formulations, enhancing performance in various applications, including coatings and composites.
2. Nanotechnology
The compound's ability to form stable complexes with metal ions has led to investigations into its use in nanomaterials. These complexes can be utilized in catalysis and as sensors due to their enhanced electronic properties.
Case Studies
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of dioxopyrrolidine derivatives, including those based on this compound. Results indicated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
Case Study 2: Antimicrobial Activity
Research conducted at a university laboratory demonstrated that derivatives of this compound exhibited potent activity against Staphylococcus aureus and E. coli. The study highlighted the potential for developing new antibiotics from this class of compounds.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrrolidine ring provides structural stability. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the literature, focusing on structural features, physicochemical properties, and analytical characterization methods.
Core Heterocyclic Modifications
- Analog: 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (e.g., compound 1 in ). Structural Differences: The target compound replaces the butanoic acid backbone with a pyrrolidine-2,5-dione ring. Substituent Effects: The 2-fluorophenyl group in the target compound introduces steric and electronic contrasts to the unsubstituted or 4-ethylphenyl groups in ’s analogs. Fluorine’s electronegativity may enhance metabolic stability compared to alkyl-substituted aryl groups .
Sulfanyl Linker and Acidic Moieties
- Analog: 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-(4-ethylphenyl)butanoic acid (compound 6 in ). Linker Flexibility: The carboxymethylsulfanyl group in compound 6 provides a flexible spacer, whereas the target compound’s sulfanyl group directly connects the benzoic acid and pyrrolidinone rings. This may alter solubility and membrane permeability. Acidic Groups: Both compounds retain carboxylic acid functionalities, suggesting comparable pH-dependent solubility profiles. However, the benzoic acid in the target compound may exhibit stronger acidity (lower pKa) compared to the butanoic acid derivatives .
Analytical Characterization
- NMR and Crystallography: highlights the use of $ ^1H $- and $ ^{13}C $-NMR for confirming sulfanyl linker connectivity and aryl substituent placement. The target compound would likely require similar techniques, with additional attention to the fluorophenyl group’s deshielding effects in $ ^1H $-NMR.
Physicochemical Properties
A hypothetical comparison table based on structural inferences:
Research Implications and Limitations
- Pharmacological Potential: The pyrrolidinone core and fluorophenyl group in the target compound suggest utility in central nervous system (CNS) targeting, as fluorine often enhances blood-brain barrier penetration.
- Synthesis Challenges : The target compound’s complex structure may result in lower synthetic yields compared to simpler analogs like those in .
- Data Gaps : Direct comparisons of solubility, stability, and bioactivity are absent. Future work should employ methods like those in (e.g., dose-effect curve analysis) to quantify efficacy and toxicity .
Biological Activity
The compound 2-{[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid is a synthetic organic molecule notable for its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 432.4 g/mol. The compound features a dioxopyrrolidine core linked to a sulfanyl group and a benzoic acid moiety, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, fluorobenzoyl derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MICs) ranging from 7.82 µg/mL to 15.63 µg/mL. This suggests that this compound may also possess antimicrobial effects due to its structural similarities to these active compounds .
Antioxidant Properties
Antioxidant activity is another critical aspect of this compound's biological profile. Compounds containing dioxopyrrolidine structures have been reported to exhibit significant free radical scavenging capabilities, which could be beneficial in mitigating oxidative stress-related diseases. The effectiveness of such compounds is often evaluated using assays like the DPPH radical scavenging test, where higher activity correlates with better antioxidant potential .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting that this compound might act as an anti-inflammatory agent by modulating enzyme activity. For example, inhibitors targeting GABA aminotransferase have demonstrated therapeutic potential for neurological disorders by increasing GABA levels in the brain .
The proposed mechanism of action for this compound likely involves binding to specific enzymes or receptors within biological systems. This binding can lead to alterations in enzymatic activity or receptor signaling pathways, resulting in the observed biological effects such as antimicrobial activity or anti-inflammatory responses.
Case Studies
- Antimicrobial Efficacy : In a comparative study, derivatives similar to this compound were tested against Escherichia coli and Pseudomonas aeruginosa. Results indicated that modifications in the fluorophenyl group significantly enhanced antibacterial potency.
- Enzyme Interaction : A study investigating the interaction of dioxopyrrolidine derivatives with GABA aminotransferase found that specific substitutions could enhance inhibitory effects, providing insights into how structural variations influence biological activity.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-{[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid, and how can functional group integrity be maintained during synthesis?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Formation of the pyrrolidin-2,5-dione core via cyclization of substituted amines and dicarbonyl precursors.
- Introduction of the 2-fluorophenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
- Thioether linkage formation between the pyrrolidinone and benzoic acid moieties using thiol-disulfide exchange or Mitsunobu conditions.
- Critical Controls : Protect acid-sensitive groups (e.g., benzoic acid) during reactions, monitor intermediates via TLC/HPLC, and optimize reaction temperatures to prevent fluorophenyl group degradation .
Q. Which analytical techniques are essential for characterizing this compound, and how should data discrepancies be resolved?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the fluorophenyl and sulfanyl groups. For example, -NMR can distinguish fluorinated isomers .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]: ~374.08 g/mol). Discrepancies may arise from incomplete purification or solvent adducts; repeat under optimized ionization conditions .
- HPLC-PDA : Assess purity (>95%). Inconsistent retention times may indicate residual starting materials; use gradient elution with C18 columns .
Q. How can researchers evaluate the hydrolytic stability of the sulfanyl-pyrrolidinone linkage under physiological conditions?
- Methodological Answer :
- Stability Assay : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
- Mitigation Strategies : If instability is observed, consider steric shielding (e.g., methyl substituents on the pyrrolidinone) or alternative linkers (e.g., carbamate) .
Advanced Research Questions
Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound for targeting enzyme inhibition (e.g., kinases or proteases)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions between the fluorophenyl-sulfanyl moiety and enzyme active sites. Validate with mutagenesis studies .
- Analog Synthesis : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) substituents to assess potency trends. Compare IC values in enzymatic assays .
Q. How can conflicting data regarding biological activity (e.g., cytotoxicity vs. therapeutic efficacy) be reconciled?
- Methodological Answer :
- Dose-Response Analysis : Perform MTT assays across a wide concentration range (nM to μM) to distinguish off-target effects.
- Metabolite Profiling : Identify degradation products (e.g., free benzoic acid) via LC-MS, which may contribute to cytotoxicity .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties (e.g., logP, solubility)?
- Methodological Answer :
- QSAR Models : Use tools like SwissADME to estimate logP (~2.8) and aqueous solubility. Adjust predictions by incorporating experimental solubility data in DMSO/PBS .
- MD Simulations : Simulate membrane permeability using GROMACS to assess passive diffusion rates .
Data Contradiction and Experimental Design
Q. How should researchers address inconsistencies in spectroscopic data (e.g., -NMR shifts deviating from predicted values)?
- Methodological Answer :
- Dynamic Effects : Check for tautomerism (e.g., keto-enol) in the pyrrolidinone ring using variable-temperature NMR.
- Crystallography : Resolve ambiguity with single-crystal X-ray diffraction .
Q. What experimental controls are critical when assessing the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Blank Reactions : Run parallel reactions without catalysts to confirm metal-mediated pathways.
- Isotopic Labeling : Use -labeled benzoic acid to track ester hydrolysis side reactions .
Safety and Handling
Q. What precautions are necessary for handling this compound in biological assays?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and dissolution.
- Waste Disposal : Quench reactive intermediates with aqueous NaHCO before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
